molecular formula C20H23Cl2N3O B14192267 N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide CAS No. 923024-49-1

N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide

Cat. No.: B14192267
CAS No.: 923024-49-1
M. Wt: 392.3 g/mol
InChI Key: YIDSTCHPVRDJTD-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is a synthetic organic compound known for its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with 4-chlorobutyryl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanoic acid, while reduction could produce N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanol.

Scientific Research Applications

N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)butanamide
  • N-(2,4-dichlorophenyl)-4-(4-ethylpiperazin-1-yl)butanamide
  • N-(2,4-dichlorophenyl)-4-(4-isopropylpiperazin-1-yl)butanamide

Uniqueness

N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide stands out due to its specific combination of the dichlorophenyl and phenylpiperazine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

923024-49-1

Molecular Formula

C20H23Cl2N3O

Molecular Weight

392.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide

InChI

InChI=1S/C20H23Cl2N3O/c21-16-8-9-19(18(22)15-16)23-20(26)7-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14H2,(H,23,26)

InChI Key

YIDSTCHPVRDJTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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